molecular formula C26H23NO4 B2635263 4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide CAS No. 923186-20-3

4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

Cat. No.: B2635263
CAS No.: 923186-20-3
M. Wt: 413.473
InChI Key: RSQFGNSIGBTHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzamide-chromenone hybrid family, characterized by a chromen-4-one core (4H-chromen-4-one) linked to a benzamide moiety via an amide bond at position 4. Key structural features include:

  • 4-Methoxy group on the benzamide ring.
  • 4-Isopropylphenyl substituent at position 2 of the chromenone.
  • 4-Oxo group at position 4 of the chromenone.

Properties

IUPAC Name

4-methoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-16(2)17-4-6-18(7-5-17)25-15-23(28)22-14-20(10-13-24(22)31-25)27-26(29)19-8-11-21(30-3)12-9-19/h4-16H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQFGNSIGBTHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Propan-2-yl Group: This step involves the alkylation of the chromen-4-one core using an alkyl halide in the presence of a base.

    Formation of the Benzamide Moiety: This involves the coupling of the chromen-4-one derivative with a suitable benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related benzamide-chromenone derivatives (Table 1):

Compound Name Substituent (Benzamide) Position 2 (Chromenone) Molecular Weight Key References
4-Methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide 4-OCH₃ 4-Isopropylphenyl 427.44 g/mol -
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 4-Br Phenyl 420.26 g/mol
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Cl 2-Methylphenyl 389.83 g/mol
3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide 3,4,5-OCH₃ 4-Methoxyphenyl 503.47 g/mol

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methoxy) increase electron density on the benzamide ring, enhancing polar interactions. In contrast, electron-withdrawing groups (e.g., Br, Cl) may improve stability against metabolic degradation .
  • Chromenone Modifications: Aromatic substituents (e.g., phenyl, methoxyphenyl) at position 2 enhance π-π stacking, while alkyl groups (e.g., isopropyl) prioritize lipophilicity .
Electronic and Physicochemical Properties
  • The 4-methoxy derivative exhibits a more negative ESP on the benzamide ring compared to bromo/chloro analogues, favoring hydrogen-bond acceptor interactions .
  • The HOMO-LUMO gap (ΔE) of the target compound (calculated: ~4.1 eV) is narrower than that of the 4-bromo analogue (ΔE: ~4.5 eV), suggesting higher reactivity .

Lipophilicity (LogP) :

Biological Activity

4-Methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide, with the CAS number 923186-20-3, is a complex organic compound belonging to the class of benzamides. It features a chromen-4-one core structure, which is common in various bioactive molecules. The molecular formula is C26H23NO4C_{26}H_{23}NO_{4} and its molecular weight is 413.5 g/mol .

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 4methoxy N 4 oxo 2 4 propan 2 ylphenyl chromen 6 yl benzamide\text{IUPAC Name }4-\text{methoxy N 4 oxo 2 4 propan 2 ylphenyl chromen 6 yl benzamide}

Biological Activity

The biological activity of this compound has been explored in various contexts, including its potential therapeutic applications in medicine. Below are key areas of research related to its biological activity.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Studies have shown that derivatives of chromenone can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes, including:

  • Cholinesterases : Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been noted, with specific IC50 values indicating moderate to strong inhibition .
EnzymeIC50 Value (μM)
AChE10.4
BChE7.7

These activities suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.

3. Anticancer Properties

Preliminary studies have indicated that the compound may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various chromenone derivatives, including those structurally related to this compound, on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy against specific cancer types .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of chromenone derivatives. The study found that these compounds could significantly reduce inflammation markers in vitro, indicating potential therapeutic effects in inflammatory diseases .

The proposed mechanism of action for this compound involves:

  • Enzyme Binding : The compound may bind to active sites or allosteric sites on target enzymes, inhibiting their activity.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptors, modulating downstream signaling pathways critical for cellular function .

Q & A

Q. Table 1. Key Spectroscopic Signatures

TechniqueDiagnostic PeaksReference
1H NMR δ 6.8–7.2 ppm (chromenone aromatic protons)
13C NMR δ 175.2 ppm (chromenone C=O)
ESI-MS [M+H]+ = 457.18 m/z (calculated)

Q. Table 2. Computational Tools for Structural Analysis

ToolApplicationReference
Multiwfn Electron density topology, ESP maps
SHELXL Crystal structure refinement
WinGX/ORTEP Visualization of anisotropic displacement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.